molecular formula C9H16ClNO3 B3023455 Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride CAS No. 1524708-14-2

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride

Cat. No.: B3023455
CAS No.: 1524708-14-2
M. Wt: 221.68
InChI Key: OBNNZVYDLXVPRB-UHFFFAOYSA-N
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Description

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol . This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of a bicyclic lactam with methanol in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride: This compound has a similar bicyclic structure but differs in the position of the oxygen and nitrogen atoms.

    Methyl 3-oxa-8-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride: Another similar compound with slight variations in the ring structure.

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNNZVYDLXVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 4
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride

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